Product packaging for 3-(4-Isopropylbenzylidenyl)indolin-2-one(Cat. No.:)

3-(4-Isopropylbenzylidenyl)indolin-2-one

Cat. No.: B1630671
M. Wt: 263.3 g/mol
InChI Key: IRQQWCZKCUQNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylbenzylidenyl)indolin-2-one is a chemical compound based on the indolin-2-one scaffold, a structure recognized for its significant potential in biochemical and pharmacological research. This scaffold is known to act as a versatile molecular framework for investigating signal transduction pathways, primarily through the inhibition of protein kinases . Researchers value 3-substituted indolin-2-one derivatives for their ability to exhibit selectivity toward specific receptor tyrosine kinases (RTKs), making them valuable probes for studying cellular processes like proliferation and differentiation . The benzylidene substitution at the C-3 position, particularly with bulky groups such as the isopropylbenzyl group present in this compound, has been associated with high selectivity toward specific kinase targets in structure-activity relationship (SAR) studies . Beyond oncology research, the indolin-2-one core structure has demonstrated notable anti-inflammatory properties. Related analogs have been shown to suppress key inflammatory mediators, including nitric oxide (NO) production and the expression of cytokines such as TNF-α and IL-6 in model systems . The mechanism for this activity appears to involve the inhibition of critical signaling pathways like Akt, MAPK, and NF-κB . Consequently, this compound serves as a useful research compound for scientists exploring the molecular mechanisms of inflammation and developing new therapeutic strategies for inflammatory diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO B1630671 3-(4-Isopropylbenzylidenyl)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQQWCZKCUQNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 3-Substituted Indolin-2-ones

The primary and most straightforward methods for synthesizing 3-substituted indolin-2-ones involve the condensation of an indolin-2-one (oxindole) core with various aldehydes.

The most common and direct route to 3-benzylideneindolin-2-one (B1620751) derivatives involves the reaction between an appropriately substituted oxindole (B195798) and a benzaldehyde (B42025). nih.govnih.gov This reaction is typically catalyzed by a base and proceeds by heating the reactants in a suitable solvent. A general procedure involves mixing the oxindole (1 equivalent) with the desired aldehyde (1.2 equivalents) in a solvent such as ethanol (B145695). nih.gov A catalytic amount of a base, commonly piperidine (B6355638) (0.1 equivalents), is added to the mixture. nih.gov The reaction is then heated, often to reflux or around 90 °C, for several hours. nih.gov Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration, followed by washing with a cold solvent like ethanol to remove impurities. nih.gov Further purification can be achieved through recrystallization or column chromatography. nih.gov The (E)-isomer is generally the more stable and predominantly formed product due to lower steric hindrance compared to the (Z)-isomer.

The synthesis of 3-substituted indolin-2-ones can be classified as a variant of the Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation. researchgate.netrsc.org This reaction occurs between an aldehyde or ketone and another carbonyl compound that has an α-hydrogen. researchgate.net In this specific synthesis, the oxindole molecule provides the active methylene (B1212753) group (at the C-3 position), which is analogous to the α-carbon of a ketone.

The base catalyst (e.g., piperidine, sodium hydroxide) facilitates the deprotonation of the C-3 position of the oxindole to form an enolate ion. researchgate.net This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. researchgate.net This initial addition forms a β-hydroxy intermediate (an aldol adduct). Under the reaction conditions, this intermediate readily undergoes dehydration (a crotonic-type condensation) to eliminate a molecule of water, resulting in the formation of a stable, conjugated carbon-carbon double bond, yielding the α,β-unsaturated final product. researchgate.netlibretexts.org

The Knoevenagel condensation is a highly effective method for forming the exocyclic double bond at the C-3 position of the indolin-2-one ring. nih.govacgpubs.orgacgpubs.org This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, in the presence of a weak base catalyst like piperidine, triethylamine, or sometimes in combination with an acid like acetic acid. acgpubs.orgacgpubs.orgamazonaws.com

In the context of synthesizing 3-substituted indolin-2-ones, the oxindole serves as the active methylene component. The reaction with an aldehyde, such as 4-isopropylbenzaldehyde (B89865), is catalyzed by the base, which promotes the formation of the C-C double bond. nih.govacgpubs.org The reaction is often carried out by refluxing the reactants in a solvent like ethanol for a few hours. nih.gov This method is widely used due to its efficiency and the generally good yields obtained for the condensation products. researchgate.net

Specific Synthesis of 3-(4-Isopropylbenzylidenyl)indolin-2-one

The synthesis of the title compound, this compound, is a direct application of the general condensation principles described above. The reaction involves the condensation of indolin-2-one with 4-isopropylbenzaldehyde.

A typical laboratory synthesis involves dissolving indolin-2-one and 4-isopropylbenzaldehyde in a solvent like methanol (B129727) or ethanol. A catalytic amount of a base, such as piperidine or ethylenediamine, is added to the mixture. The reaction is then heated to reflux for a specified period, after which the product is isolated and purified, often by silica (B1680970) gel chromatography, to yield the target compound.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterDetailsSource
Reactant 1 Indolin-2-one (Oxindole)
Reactant 2 4-Isopropylbenzaldehyde
Catalyst Piperidine or Ethylenediamine
Solvent Methanol or Ethanol nih.gov
Condition Reflux
Purification Silica Gel Chromatography nih.gov

Parallel Synthesis and Combinatorial Library Generation for Diversified Indolin-2-ones

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, making it an ideal candidate for the generation of compound libraries for high-throughput screening. Parallel synthesis and combinatorial chemistry techniques are employed to rapidly generate a large number of structurally diverse analogs. nih.govmdpi.com

This is achieved by systematically varying the two primary building blocks: the indolin-2-one core and the aldehyde. nih.govacs.org

Variation of the Indolin-2-one Core: A variety of substituted oxindoles can be used, introducing different functional groups (e.g., halogens, nitro groups, hydroxyl groups) at various positions (C-4, C-5, C-6, C-7) of the indole (B1671886) ring. nih.govnih.gov

Variation of the Aldehyde: A vast array of commercially available or synthetically accessible aldehydes can be employed, allowing for diverse substituents on the benzylidene moiety. nih.govchapman.edu

By reacting a set of different oxindoles with a set of different aldehydes in a parallel fashion (e.g., in a multi-well plate format), a large library of distinct 3-substituted indolin-2-one derivatives can be synthesized efficiently. nih.gov This approach allows for the exploration of the structure-activity relationship (SAR) by observing how different substituents on both rings affect the biological activity of the resulting compounds. nih.govacs.org

Advanced Synthetic Strategies for Indolin-2-one Derivatives

Beyond classical condensation reactions, more advanced synthetic strategies have been developed to access indolin-2-one derivatives, sometimes offering milder conditions, higher efficiency, or access to more complex structures. These methods include:

Metal-Catalyzed Reactions: Transition metals like copper and ruthenium are used to catalyze novel cyclization reactions. For example, copper-catalyzed intramolecular oxidative coupling of C(sp²)-H and C(sp³)-H bonds has been developed to create 3,3-disubstituted oxindoles. researchgate.net

C-H Activation: Cobalt(III)-catalyzed C(sp²)-H amidation provides a modern, atom-economic route to benzofused lactams, including the indolin-2-one core, at room temperature. researchgate.net

Photocatalysis: Visible-light-induced reactions, such as the [Ir(ppy)₂(dtb-bpy)]PF₆-catalyzed intramolecular radical cyclization of o-iodophenylacrylamides, offer a mild pathway to indolin-2-ones. researchgate.net

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for building molecular complexity. A copper-catalyzed three-component reaction of diaryliodonium salts, 2-formylbenzonitriles, and phenylacetylenes has been used to synthesize complex isoindolinone derivatives. researchgate.net These strategies demonstrate the continuous evolution of synthetic chemistry to provide novel and efficient access to this important class of compounds.

Functionalization at Beta-Carbon and Nitrogen (N-1) Positions

The functionalization of the this compound scaffold at the β-carbon and the N-1 nitrogen atom is a fundamental strategy for creating structural diversity. The synthesis of 3-benzylidene-indolin-2-one analogs typically begins with a condensation reaction between an indolin-2-one and a substituted benzaldehyde. nih.gov For instance, the reaction of indolin-2-one with 4-dimethylaminobenzaldehyde in refluxing acetic acid yields 3-(4-(dimethylamino)benzylidene)indolin-2-one. nih.gov

Subsequent modifications at the N-1 position are commonly achieved through alkylation. This involves treating the N-H of the indolin-2-one with a base, such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov This process allows for the introduction of various substituents at the nitrogen atom, further expanding the chemical space of the resulting derivatives. nih.govnih.gov

A series of 3-(benzylidene)indolin-2-one derivatives have been synthesized and studied for their potential applications. nih.gov Homologation to corresponding diene analogs can lead to a mixture of Z,E and E,E isomers. nih.gov The introduction of specific substituents, such as a para-nitro group on the benzylidene ring, has been shown to facilitate the separation of these isomers, with the Z,E configuration identified as the more active regioisomer in certain contexts. nih.govnih.gov

Synthesis of Spiro-Indolin-2-one Derivatives

The exocyclic olefinic linkage in this compound is a prime site for cycloaddition reactions, leading to the formation of spirocyclic systems. Spiro-indolin-2-ones are a significant class of compounds found in numerous natural alkaloids. nih.govresearchgate.net

One prominent method for their synthesis is the 1,3-dipolar cycloaddition of azomethine ylides to the activated double bond of the indolin-2-one derivative. nih.gov For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized through a regioselective multi-component azomethine dipolar cycloaddition reaction. nih.gov This approach highlights the utility of the 3-benzylidene moiety as a dipolarophile.

Another strategy involves a tandem nucleophilic benzylation and copper-catalyzed intramolecular C(sp²)–N cross-coupling reaction of 3-aminooxindoles with 2-bromobenzyl bromides to construct spiro[pyrrolidin-3,2′-oxindole] derivatives. rsc.org Furthermore, the condensation of isatins with various aminocarboxamides can yield complex spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.com The synthesis of these spiro compounds can be achieved through conventional heating, microwave irradiation, or continuous flow techniques. mdpi.com The reaction of 2-(4-hydroxybut-1-yn-1-yl)benzonitriles with aryl aldehydes in the presence of triflic acid also affords spiro[furan-2,1'-isoindolin]-3'-ones through a cascade of intramolecular reactions. nih.gov

Synthesis of 3,3-Di(indolyl)indolin-2-ones

The synthesis of 3,3-di(indolyl)indolin-2-ones represents another important modification of the indolin-2-one core. These compounds are typically synthesized through the reaction of isatins (indole-2,3-diones) with two equivalents of indole in the presence of a catalyst. researchgate.netresearchgate.netnih.goveurekaselect.comnih.gov The reaction proceeds via an initial nucleophilic addition of one indole molecule to the C3-carbonyl of the isatin (B1672199), forming a 3-hydroxy-3-indolyl-indolin-2-one intermediate. nih.gov Subsequent dehydration and a second Friedel-Crafts-type reaction with another indole molecule yields the final 3,3-di(indolyl)indolin-2-one product. nih.gov

A variety of catalysts have been employed to facilitate this transformation, including:

Iron nanocatalysts researchgate.neteurekaselect.com

Molecular iodine researchgate.net

Iron(III) chloride researchgate.net

Wells-Dawson heteropolyacid researchgate.net

Amberlyst 15 researchgate.net

Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) researchgate.net

Vanadyl sulfate (B86663) (VOSO₄) nih.gov

Ionic liquids such as N,N,N,N-tetramethylguanidinium trifluoroacetate (B77799) (TMGT) nih.gov

The choice of catalyst can influence the reaction efficiency, with some methods offering advantages such as shorter reaction times, higher yields, and the use of environmentally benign solvents like water. researchgate.neteurekaselect.comnih.gov Furthermore, specific ionic liquids can control the reaction to selectively produce either the intermediate 3-indolyl-3-hydroxyindolin-2-ones or the final symmetrical 3,3-di(indolyl)indolin-2-ones. nih.gov This control allows for a two-step protocol for the synthesis of unsymmetrical 3,3-di(indolyl)indolin-2-ones. nih.gov

Development of Polycyclic Fused Indoline (B122111) Scaffolds via Cycloaddition Reactions

The indoline core can be elaborated into complex polycyclic fused systems through various cycloaddition reactions. These reactions often involve the dearomatization of the indole ring system to create stereochemically rich three-dimensional structures. polimi.it

One approach is the formal [4+2] and [3+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II). polimi.it The reaction pathway can be guided by the substituents on the substrates, leading to either tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles. polimi.it Another method involves a camphorsulfonic acid-catalyzed [4+2] cycloaddition of NH-free benzazetidines with indoles to stereoselectively synthesize cis-2,3-fused indoline aminals. researchgate.net

Palladium-catalyzed domino reactions are also powerful tools for constructing fused indoline scaffolds. mdpi.com For instance, a Pd-catalyzed Sonogashira coupling of iodoalkynones with propargylic ethers bearing an indole-tethered unactivated alkene, followed by an Alder-ene reaction and a Diels-Alder cycloaddition, can produce hexacyclic heterocycles. nih.gov Similarly, palladium-catalyzed intramolecular annulation of allene-tethered ortho-iodoanilines can assemble 3,4-fused tricyclic 3-alkylidene indoline skeletons. mdpi.com These methods provide access to a wide range of polycyclic indole and indoline frameworks with high efficiency and stereoselectivity. mdpi.comnih.gov

Biological Activity and Pharmacological Significance

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases are a family of cell surface receptors that play a crucial role in cellular signaling, governing processes such as cell growth, proliferation, differentiation, and metabolism. Dysregulation of RTK activity is a common feature in various diseases, particularly cancer, making them a prime target for therapeutic intervention. The indolin-2-one scaffold has proven to be a versatile platform for developing inhibitors that can target a range of these receptors with varying degrees of selectivity and potency.

The Insulin-like Growth Factor I Receptor (IGF-1R) is a key RTK whose signaling pathway is integral to cell proliferation and survival. patsnap.com When activated by its ligands, IGF-1 and IGF-2, the receptor triggers downstream pathways like PI3K/AKT and MAPK, which are crucial for normal cellular function but can promote tumor growth when hyperactivated. patsnap.com Consequently, IGF-1R is considered an attractive therapeutic target, and its inhibition can block these critical signaling cascades, potentially reducing tumor growth. patsnap.comnih.gov

While research on 3-(4-Isopropylbenzylidenyl)indolin-2-one itself is specific, related indolinone derivatives are known to be investigated for their inhibitory effects against a panel of kinases, which includes IGF-1R. google.com The development of multi-target kinase inhibitors that block IGF-1R alongside other kinases like Src and AXL is an area of significant research interest, aiming to overcome therapeutic resistance. nih.gov

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are primary mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org VEGFR-2 is the most prominent factor for angiogenesis in a variety of solid tumors. nih.gov The 3-substituted indolin-2-one class of compounds has been extensively studied as inhibitors of VEGFRs. nih.gov

The structure-activity relationship of these compounds indicates that modifications to the substituent at the C-3 position of the indolin-2-one core can confer high selectivity. For instance, incorporating a five-membered heteroaryl ring at this position can produce compounds that are highly specific for VEGFR activity. nih.gov Several clinically relevant drugs, such as Sunitinib and Nintedanib, are based on the indolin-2-one scaffold and function as multi-targeted tyrosine kinase inhibitors that suppress angiogenesis, in part, through VEGFR inhibition. mdpi.com

Compound/AnalogTargetActivity (IC₅₀)Reference
Indolyl Schiff base (73x)VEGFR-20.31 ± 0.04 μM nih.gov
2-oxoindolin-3-ylidene analog (146e)VEGFR-2Comparable to Nintedanib nih.gov
1,3,4-thiadiazole-based derivative (28b)VEGFR-20.008 µM semanticscholar.org
4-fluorophenyl substituted analog (25m)VEGFR-20.039 µM semanticscholar.org

c-Src is a non-receptor tyrosine kinase that plays a significant role in intracellular signaling pathways controlling cell proliferation, migration, invasion, and adhesion. nih.gov Its inhibition is a well-studied approach in cancer therapy. nih.gov Several substituted indolin-2-one derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase. nih.gov

In one study, a series of novel indolin-2-one derivatives showed activity against Src, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggest these compounds bind to the ATP active site of the kinase. nih.gov Specifically, the indole (B1671886) NH group can form a hydrogen bond with the carbonyl of a key methionine residue (Met341), anchoring the inhibitor in the binding pocket. nih.gov

Compound/AnalogTargetActivity (IC₅₀)Reference
Substituted indolin-2-one (2f)Src kinase1.02 μM nih.gov
LL6Src kinaseEfficiently suppressed activation at 2.5 µM nih.gov

The Epidermal Growth Factor Receptor (EGFR) is an RTK that, upon activation, initiates signaling cascades that drive cell proliferation. nih.gov Its overactivity is a hallmark of many cancers, making it a critical target for anticancer drugs. researchgate.net Structure-activity relationship analyses of 3-substituted indolin-2-ones have revealed that the nature of the substituent on the benzylidene ring is crucial for selectivity. nih.gov Analogs that feature bulky groups on the phenyl ring at the C-3 position of the indolin-2-one core have demonstrated high selectivity toward EGFR. nih.gov The 4-isopropyl group in this compound can be considered such a bulky substituent. The development of dual EGFR/VEGFR-2 inhibitors is a recognized therapeutic strategy, and the indole scaffold is central to many such compounds. nih.govresearchgate.net

The Platelet-Derived Growth Factor Receptor (PDGFR) is another RTK involved in cell growth, proliferation, and migration. Research has shown that by modifying the side chain at the C-3 position of the indolin-2-one structure, it is possible to develop compounds with high potency and selectivity for PDGFR. nih.gov For example, certain 2-oxoindolin-3-ylidene derivatives have been synthesized and found to exhibit considerable inhibitory properties against PDGFR-β. nih.gov This highlights the tunability of the indolin-2-one scaffold for achieving selective kinase inhibition.

Human Epidermal Growth Factor Receptor 2 (Her-2) is a member of the EGFR family and a major driver in certain types of cancer, most notably breast cancer. Similar to the findings for EGFR, studies on 3-substituted indolin-2-ones indicate that the presence of bulky groups on the C-3 substituted benzylidene ring confers high selectivity for Her-2. nih.gov This suggests that analogs of this compound could be designed to specifically target this important oncogenic receptor.

Kinase Inhibition beyond Receptor Tyrosine Kinases

While many indolin-2-one derivatives are known for their potent inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR, a growing body of research highlights their activity against other classes of kinases and enzymes. This section details the inhibitory effects of this compound and its structural analogues on Aurora B kinase, c-Jun N-terminal kinase 3 (JNK3), cyclin-dependent kinase 2 (CDK2), and other significant pharmacological targets.

Aurora B Kinase Inhibition

Aurora kinases are essential serine/threonine kinases that regulate various stages of mitosis, and their overexpression is common in many human cancers. nih.govnih.gov Aurora B, a key component of the chromosomal passenger complex, is crucial for proper chromosome segregation and cytokinesis. nih.govnih.gov Inhibition of Aurora B can lead to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells, making it a valuable target for anticancer drug development. nih.gov

Research into 3-substituted indolin-2-one derivatives has identified specific compounds with potent and selective inhibitory activity against Aurora B. One such derivative, (E)-3-((E)-4-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, designated HOI-07, was identified through a ligand-docking-based screening of an in-house compound library. nih.govnih.gov HOI-07 demonstrated potent, dose-dependent inhibition of Aurora B kinase activity in vitro. nih.govnih.gov Notably, it showed high selectivity for Aurora B over a panel of 49 other kinases, including the closely related Aurora A. nih.govnih.gov In lung cancer cells, treatment with HOI-07 suppressed Aurora B activity, leading to G2/M arrest, the formation of polyploid cells, and apoptosis. nih.govnih.gov

Similarly, a series of (E)-3-benzylideneindolin-2-one derivatives were designed as potential allosteric inhibitors of Aurora A kinase. frontiersin.orgbohrium.com While the primary target was Aurora A, this research underscores the versatility of the 3-benzylideneindolin-2-one (B1620751) scaffold in targeting Aurora kinases. One compound from this series, AK34, showed a strong inhibitory effect on Aurora A with an IC50 value of 1.68 μM. frontiersin.orgbohrium.com

CompoundTarget KinaseIC50SelectivityKey Findings
HOI-07 Aurora BPotent, dose-dependentHigh selectivity over Aurora A and 48 other kinases. nih.govnih.govInduces G2/M arrest, polyploidy, and apoptosis in lung cancer cells. nih.govnih.gov
AK34 Aurora A1.68 μMDesigned as an allosteric inhibitor.Demonstrates the potential of the (E)-3-benzylideneindolin-2-one scaffold for Aurora kinase inhibition. frontiersin.orgbohrium.com

c-Jun N-terminal Kinase 3 (JNK3) Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, including apoptosis. researchgate.net The JNK3 isoform is predominantly expressed in the brain and has been implicated as a key therapeutic target in neurodegenerative diseases like Alzheimer's disease (AD). researchgate.netresearchgate.netmdpi.com

Through multistage screening, 3-substituted indolin-2-one derivatives have been identified as the first isoform-selective inhibitors of JNK3. researchgate.netmdpi.com A specific derivative, identified as J30-8, exhibited a half-maximal inhibitory concentration (IC50) of 40 nM for JNK3. researchgate.netmdpi.com This compound displayed remarkable isoform selectivity, with over 2500-fold greater potency against JNK3 compared to JNK1 and JNK2, as well as high selectivity across the broader kinome. researchgate.netmdpi.com Further studies demonstrated that J30-8 possesses neuroprotective properties in vitro and can alleviate spatial memory impairment in vivo, suggesting its potential for the development of treatments for neurodegenerative disorders. researchgate.netmdpi.com

CompoundTarget KinaseIC50SelectivityKey Findings
J30-8 JNK340 nM>2500-fold selective over JNK1/2. researchgate.netmdpi.comExhibits neuroprotective activity in vitro and in vivo. researchgate.netmdpi.com

Cyclin-Dependent Kinase 2 (CDK2) Inhibition (for Related Hybrids)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. Consequently, inhibitors of CDK2 are being actively investigated as potential anticancer agents.

The 3-(benzylidene)indolin-2-one scaffold has been utilized in the structure-based design of CDK2 inhibitors. In silico docking studies of these derivatives into the CDK2 active site revealed that the Z-diastereomer generally showed a better fit compared to the E-diastereomer. This highlights the stereochemical importance for biological activity within this class of compounds. The research into these related hybrids indicates the potential of the core structure of this compound to be adapted for CDK2 inhibition.

Matrix Metalloproteinase-2 (MMP-2) Inhibition (for Specific Derivatives)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. MMP-2, also known as gelatinase A, is particularly involved in tumor invasion and metastasis, making it a significant target for the development of antimetastatic drugs.

While direct inhibition of MMP-2 by this compound is not extensively documented, research on related structures demonstrates the potential of this scaffold. For instance, a caffeinoyl pyrrolidine (B122466) derivative, LY52, which shares structural similarities, was designed to fit into the active pocket of MMP-2 and was found to significantly block its proteolytic activity. This has encouraged the further design of pyrrolidine-scaffold-based MMP-2 inhibitors. These findings suggest that specific derivatives of the indolin-2-one class could be developed as effective MMP-2 inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition (for Specific Derivatives)

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids. researchgate.net Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial therapies. researchgate.netresearchgate.net

Recent studies have explored indolin-2-one derivatives as a novel class of DHFR inhibitors. A series of new thiazolo-indolin-2-one derivatives were synthesized and evaluated for their biological activities. nih.govresearchgate.net Among them, the 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative (compound 12 in the study) showed the highest selectivity for DHFR inhibition with an IC50 value of 40.71 nM, which was superior to the reference drug Methotrexate. nih.govresearchgate.net Furthermore, a broader screening of indole derivatives confirmed that the indole scaffold is a promising pharmacophore for designing effective DHFR inhibitors. researchgate.net

Derivative ClassSpecific Compound ExampleTarget EnzymeIC50Key Findings
Thiazolo-indolin-2-one3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-oneDHFR40.71 nMShowed higher selectivity and potency than Methotrexate in the study. nih.govresearchgate.net

Xanthine (B1682287) Oxidase Inhibition (for 3,3-Di(indolyl)indolin-2-ones)

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overactivity of this enzyme leads to hyperuricemia, a condition that can cause gout. nih.gov Therefore, XO inhibitors are the primary treatment for this condition.

The indole ring is a frequently used scaffold in the design of enzyme inhibitors, including those for xanthine oxidase. nih.govmdpi.com Research into indolinedione-coumarin hybrids has demonstrated their potential as XO inhibitors. researchgate.net More specifically, a series of novel tri-substituted 2-(indol-5-yl)thiazole derivatives were synthesized, and their inhibitory activity against XO was evaluated. nih.govmdpi.com One of the most potent compounds, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, exhibited an IC50 value of 3.5 nM against XO and demonstrated excellent efficacy in lowering plasma uric acid levels in vivo. nih.govmdpi.com While this is not a 3,3-di(indolyl)indolin-2-one, this research on a closely related indole derivative highlights the strong potential of the indole scaffold for potent xanthine oxidase inhibition.

Derivative ClassSpecific Compound ExampleTarget EnzymeIC50Key Findings
2-(Indol-5-yl)thiazole2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acidXanthine Oxidase (XO)3.5 nMExcellent in vitro inhibitory activity and in vivo efficacy in lowering uric acid. nih.govmdpi.com

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, such as pathogens or tissue injury, involving a complex cascade of mediators and cellular pathways. mdpi.com Chronic inflammation is linked to various diseases, making the development of new anti-inflammatory agents crucial. Indole-based compounds have shown promise in this area. mdpi.com

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Indole derivatives have been shown to inhibit the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comnih.gov For example, the N-acylhydrazone derivative JR19 significantly reduced the levels of TNF-α and IL-6 in an in vivo model. mdpi.comnih.gov TNF-α is a critical cytokine that can activate the NF-κB signaling pathway, leading to the expression of numerous inflammatory genes. manuscriptscientific.com

Nitric oxide (NO) is another important signaling molecule in inflammation. nih.gov While it has protective physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can be detrimental. nih.gov Studies have demonstrated that certain indole compounds can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage and microglial cells. researchgate.net The anti-inflammatory effect of some indole derivatives has been shown to be dependent on the nitric oxide pathway. mdpi.comnih.gov

Table 2: Effect of an Indole Derivative (JR19) on Leukocyte Migration and Cytokine Levels

Assay Treatment Dose (mg/kg) Inhibition (%) Source
Carrageenan-induced peritonitis JR19 10 59% mdpi.com
Carrageenan-induced peritonitis JR19 20 52% mdpi.com
Carrageenan-induced peritonitis Indomethacin (B1671933) (Standard) 10 40% mdpi.com
Subcutaneous air pouch JR19 10 66% nih.gov

The study also noted that JR19 significantly decreased the levels of IL-6 and TNF-α. mdpi.com

The anti-inflammatory effects of indole compounds are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. mdpi.comphcogj.com Indole derivatives such as Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (B526164) (DIM) have been found to be effective modulators of NF-κB signaling. nih.gov Some compounds have been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated cells. researchgate.net

The PI3K/Akt/mTOR pathway is another critical signaling network that is often deregulated in inflammatory conditions and cancer. nih.govresearchgate.net There is significant cross-talk between the Akt and NF-κB pathways. nih.gov Studies have shown that DIM can inhibit the activation of both Akt and NF-κB, blocking the degradation of the inhibitory protein IκBα and preventing the translocation of NF-κB to the nucleus. nih.gov This dual inhibition highlights the potential of indole derivatives to target multiple nodes within the inflammatory signaling cascade. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key pro-inflammatory enzymes that are significantly upregulated during inflammation. mdpi.comnih.gov COX-2 is the rate-limiting enzyme in the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. mdpi.comnih.gov Similarly, iNOS is responsible for the high-output production of nitric oxide seen in inflammatory states. nih.gov

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. frontiersin.org The indolin-2-one scaffold has been identified as a promising starting point for the development of novel antimicrobial drugs. nih.gov

Derivatives of indolin-2-one have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a series of 3-benzylidene-indolin-2-one derivatives showed significant antimicrobial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Other studies have reported that some bisindole compounds are often more potent against Gram-negative bacteria than Gram-positive strains. mdpi.com The antimicrobial action is influenced by the specific substituents on the indolin-2-one core. nih.govmdpi.com For instance, hybrids of indolin-2-one and nitroimidazole exhibited remarkable antibacterial activities, with low Minimum Inhibitory Concentration (MIC) values against several bacterial strains, including drug-resistant ones. nih.gov

Table 3: Antibacterial Activity of Selected Indolin-2-one Derivatives

Compound Class/Derivative Bacterial Strain Activity/Result Source
3-benzylidene-indolin-2-ones Staphylococcus aureus Significant Activity nih.gov
3-benzylidene-indolin-2-ones Streptococcus pyogenes Significant Activity nih.gov
3-benzylidene-indolin-2-ones Escherichia coli Significant Activity nih.gov
3-benzylidene-indolin-2-ones Pseudomonas aeruginosa Significant Activity nih.gov
Indolin-2-one/nitroimidazole hybrid (XI) Gram-positive & Gram-negative strains MIC: 0.0625–4 µg/mL nih.gov

Antifungal Properties

The 3-benzylideneindolin-2-one scaffold has demonstrated notable antifungal capabilities, particularly against dermatophytes, the fungi responsible for common superficial infections of the skin, hair, and nails. Research has shown that 3-benzylideneindolin-2-one exhibits consistent fungicidal activity against a range of clinically relevant dermatophyte species. nih.govnih.govresearchgate.net In vitro studies determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for this compound against 30 clinical isolates. nih.gov The results indicated effective growth inhibition with MIC values ranging from 0.25 to 8 mg/L and fungicidal action with MFC values between 1 and 32 mg/L. nih.govnih.govresearchgate.net Time-kill assays further confirmed a concentration-dependent fungicidal effect on fungal microconidia. researchgate.net

Other derivatives of the indolin-2-one core have also been investigated for antifungal effects. For instance, certain hybrids of indolin-2-one and nitroimidazole, as well as thiazolo-indolin-2-one derivatives, have shown moderate antifungal activity. nih.govnih.gov Studies on 3-alkylidene-2-indolone derivatives found that many exhibited significant activity against fungi such as Aspergillus niger and Aspergillus clavatus. researchgate.net

Table 1: In Vitro Antifungal Activity of 3-Benzylideneindolin-2-one Against Dermatophytes

Fungal Species MIC Range (mg/L) MFC Range (mg/L)
Trichophyton mentagrophytes 0.25 - 8 1 - 32
Trichophyton rubrum 0.25 - 8 1 - 32
Microsporum gypseum 0.25 - 8 1 - 32
Microsporum canis 0.25 - 8 1 - 32
Epidermophyton floccosum 0.25 - 8 1 - 32

Data sourced from references nih.govnih.govresearchgate.net.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The indolin-2-one scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis (Mtb), including the virulent H37Rv strain and multidrug-resistant (MDR) variants. Various derivatives have shown significant promise in this area. nih.govmdpi.com

For example, a series of 1,2,3-trisubstituted indolizines were screened for their whole-cell anti-tubercular activity, with several compounds demonstrating activity against the H37Rv-MTB strain with MIC values ranging from 4 to 32 µg/mL. nih.gov One particularly potent indolizine (B1195054), substituted with a fluorine atom and a methyl group, showed the highest inhibitory action against the H37Rv strain with an MIC of 4 µg/mL. nih.gov Another study on indolizine derivatives identified a compound with an MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.gov Natural products containing the indolone core, such as denigrin C, have also shown good potency against Mtb H37Rv with an MIC value of 7.7 µM. mdpi.com These findings underscore the potential of the core structure in designing new antitubercular drugs. researchgate.netresearchgate.net

Table 2: Examples of Indole/Indolizine Derivatives with Antitubercular Activity Against M. tuberculosis H37Rv

Compound Class Specific Derivative/Substitution MIC Reference
Indolizine 4-fluoro-benzoyl at C3, methyl at C2 4 µg/mL nih.gov
Indolizine Formyl at C7, bromo-benzoyl at C3 4 µg/mL nih.gov
Indolone (Natural Product) Denigrin C 7.7 µM mdpi.com

Antiviral Activity (e.g., against SARS-CoV-2)

The emergence of SARS-CoV-2 spurred extensive research into new antiviral agents, with indole-based compounds being a significant area of investigation. nih.gov Derivatives of the indolin-2-one scaffold have been identified as potential inhibitors of key viral processes.

One study reported on a water-soluble indol-3-carboxylic acid derivative that exhibited a reliable antiviral effect against SARS-CoV-2. actanaturae.runih.gov This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM and demonstrated a high selectivity index (SI = 78.6) with a half-maximal inhibitory concentration (IC₅₀) of 1.06 µg/mL. actanaturae.runih.govactanaturae.ru Further investigation into spiro-3-indolin-2-ones also revealed antiviral properties against SARS-CoV-2 when tested using a Vero-E6 cell viral infection model. researchgate.net These findings highlight the potential of the indole nucleus as a platform for developing antiviral therapeutics for coronaviruses.

Table 3: Antiviral Activity of a Selected Indole Derivative Against SARS-CoV-2

Compound Type Activity Metric Value
Indol-3-carboxylic acid derivative Complete Viral Replication Inhibition 52.0 µM
IC₅₀ 1.06 µg/mL
Selectivity Index (SI) 78.6

Data sourced from references actanaturae.runih.govactanaturae.ru.

Neuroprotective Effects

Indole-based compounds are being explored for their potential to combat neurodegenerative disorders, which are often characterized by oxidative stress and the aggregation of misfolded proteins. mdpi.com Research has demonstrated that indole derivatives can exhibit significant neuroprotective properties in various experimental models.

In one study, indole compounds were tested for their ability to protect against oxidative stress and amyloid-beta (Aβ) toxicity in a neuroblastoma cell line (SH-SY5Y), a common model for Alzheimer's disease. nih.gov Several indole derivatives significantly preserved cell viability in the presence of hydrogen peroxide (H₂O₂)-induced oxidative stress, with one compound maintaining up to 89.41% viability. nih.gov These compounds also protected cells from toxicity induced by the Aβ(25-35) peptide fragment. nih.gov Other studies have shown that compounds with related structures can alleviate neurological deficits in animal models of ischemic stroke by inhibiting microglia activation and reducing neuroinflammation. nih.gov The neuroprotective effects are often associated with the modulation of cellular signaling pathways, such as the MAPK and NF-κB pathways, and the suppression of inflammatory mediators. nih.govfrontiersin.org

Other Reported Biological Activities of Indolin-2-one Derivatives

The pharmacological scope of the indolin-2-one scaffold extends to several other significant biological activities, including anticonvulsant, antidiabetic, and spermicidal effects.

Anticonvulsant Activity A variety of indolin-2-one and related indole derivatives have been synthesized and evaluated for their anticonvulsant properties in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.compharmacophorejournal.com In one study, a series of 3-phenyliminoindolin-2-one derivatives were screened, and 15 of the compounds showed some degree of protection against PTZ-induced seizures. nih.gov Another investigation found that 2-oxoindoline was a potent anticonvulsant that suppressed the tonic phase of PTZ-induced seizures and provided complete protection in the MES test. nih.gov These studies suggest the therapeutic potential of this chemical class in managing seizures. researchgate.net

Antidiabetic Activity Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes. researchgate.net Numerous studies have identified indolin-2-one derivatives as potent inhibitors of these enzymes. nih.govtandfonline.comsci-hub.se A series of 3,5-disubstituted indolin-2-one derivatives were evaluated as α-glucosidase inhibitors, with the most active compound showing a half-maximal inhibitory concentration (IC₅₀) of 6.78 µM. nih.gov Another study on substituted indolin-2-ones identified several potent α-glucosidase inhibitors with IC₅₀ values ranging from 9.15 to 13.74 μM. tandfonline.com Some derivatives have also shown inhibitory activity against α-amylase, making them dual-target candidates for diabetes treatment. nih.gov

Spermicidal Activity The indolin-2-one core is also found in compounds with reported spermicidal activity. Trisindolines, which consist of an isatin (B1672199) (1H-indole-2,3-dione) core linked to two indole units, are a class of compounds that have demonstrated spermicidal properties. rsc.org Additionally, research into dual-action contraceptives has involved synthesizing derivatives of the spermicidal agent nonoxynol-9 (B121193) with non-steroidal anti-inflammatory drugs (NSAIDs), including the indole derivative indomethacin. This work highlights a strategy where the indole moiety is linked to potential anti-implantation and spermicidal effects. brighton.ac.uk

Table 4: Compound Names Mentioned in the Article

Compound Name/Class
This compound
3-Benzylideneindolin-2-one
3-Alkylidene-2-indolone
Thiazolo-indolin-2-one
Indol-3-carboxylic acid
Spiro-3-indolin-2-one
2-Oxoindoline (Indolin-2-one)
3-Phenyliminoindolin-2-one
Trisindoline
Indomethacin
Denigrin C
Globospiramine

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Binding Mechanisms

The inhibitory activity of 3-(4-Isopropylbenzylidenyl)indolin-2-one is a direct result of its ability to bind to specific receptor tyrosine kinases and interfere with their function. The molecular details of these interactions are critical to understanding its biological effects.

The interaction profile of this compound is characterized by its binding affinity for certain receptor tyrosine kinases. As a member of the 3-(substituted benzylidenyl)indolin-2-one family, it is suggested to exhibit selectivity towards RTKs. nih.gov The insulin-like growth factor 1 receptor (IGF-IR), a key RTK, is a potential target for such inhibitors. nih.govnih.gov The binding is significantly influenced by the physicochemical properties of the compound.

A key feature of its interaction is the role of hydrophobic interactions. The isopropylbenzylidenyl group at the C-3 position of the indolin-2-one core is a bulky, nonpolar moiety. This structure facilitates favorable hydrophobic interactions within the typically nonpolar binding pockets of kinase domains, contributing to the stability of the ligand-receptor complex. nih.govnih.gov The unusual strength of attraction between hydrophobic surfaces in an aqueous environment is a fundamental force driving such molecular recognition. nih.gov

Crystallographic data for related 3-substituted indolin-2-ones suggest that these compounds likely bind within the ATP binding pocket of receptor tyrosine kinases. nih.gov By occupying this site, this compound acts as an ATP-competitive inhibitor. Receptor tyrosine kinases function by catalyzing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. By blocking the access of ATP to the catalytic site, the compound effectively prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade. This mechanism is a common strategy for kinase inhibitors. nih.govmdpi.com

Hydrogen bonds are critical for the specific and stable binding of inhibitors to their target kinases. The indolin-2-one scaffold contains hydrogen bond donor and acceptor sites that can form key interactions with amino acid residues in the ATP binding pocket. While specific residues for this compound are not detailed in the available literature, analysis of other kinase inhibitors provides insight into the types of interactions that are crucial. For example, hydrogen bonds with hinge region residues of the kinase are a hallmark of many ATP-competitive inhibitors. nih.gov

Illustrative examples from other kinase-inhibitor complexes highlight the importance of specific amino acid interactions:

Met341 in the kinase Src has been identified as a key residue in the binding of some inhibitors.

Glu171 and Ala173 are important for hydrogen bonding with inhibitors of Aurora B kinase.

These examples underscore the principle that precise hydrogen bonding with specific residues like glutamate, alanine, or methionine within the kinase domain is a determining factor for binding affinity and selectivity. proteinstructures.com

Kinetic binding studies are employed to understand the dynamics of the interaction between an inhibitor and its target, including the rates of association and dissociation. For some ligand-receptor interactions, such as those involving IGF-IR, complex binding mechanisms have been observed. researchgate.net A biphasic binding mechanism, for instance, would suggest a multi-step process, which could involve an initial rapid binding event followed by a slower conformational change in the receptor-ligand complex, leading to a more stable interaction. Such detailed kinetic profiling provides a deeper understanding of the inhibitor's mechanism of action beyond simple affinity measurements.

Table 1: Summary of Molecular Binding Characteristics

Binding Mechanism Description Key Structural Feature
Ligand-Receptor Binding Exhibits binding affinity for Receptor Tyrosine Kinases (RTKs), potentially including IGF-IR. Indolin-2-one scaffold
Hydrophobic Interactions The bulky, nonpolar group enhances binding within the hydrophobic ATP pocket. 4-Isopropylbenzylidenyl group
ATP-Competitive Inhibition Occupies the ATP binding site, preventing receptor autophosphorylation and function. N/A
Hydrogen Bonding Forms critical hydrogen bonds with amino acid residues in the kinase hinge region for stable binding. Indolin-2-one core
Binding Kinetics The rates of association and dissociation can reveal complex mechanisms, such as biphasic binding observed for some IGF-IR ligands. N/A

Modulation of Intracellular Signal Transduction Pathways

By inhibiting the kinase activity of RTKs at the cell surface, this compound directly influences the downstream intracellular signaling pathways that are normally activated by these receptors.

Upon ligand binding, many receptor tyrosine kinases, including IGF-IR, activate two primary signaling cascades: the PI3K/AKT pathway and the MAPK/ERK pathway. nih.gov These pathways are central to regulating cell proliferation, survival, growth, and differentiation.

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical pro-survival pathway. By inhibiting the upstream RTK, this compound is expected to prevent the phosphorylation and activation of PI3K, which in turn would block the activation of the serine/threonine kinase AKT. nih.govnih.gov The suppression of AKT activity would lead to a decrease in downstream signaling that promotes cell survival.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is primarily involved in promoting cell proliferation. Inhibition of the RTK by this compound would block the signaling cascade that leads to the activation of ERK. nih.govnih.gov This disruption would result in the downregulation of signals that drive cell division and growth.

Therefore, the primary mechanism of action of this compound—competitive inhibition of RTK activity—translates into the simultaneous downregulation of these two major oncogenic signaling pathways.

Table 2: Modulation of Intracellular Signaling Pathways

Pathway Function Effect of RTK Inhibition
PI3K/AKT Promotes cell survival and growth Downregulation of pathway activity
MAPK/ERK Promotes cell proliferation and differentiation Downregulation of pathway activity

Regulation of Akt, MAPK, and NF-κB Pathways in Inflammatory Responses

The indolin-2-one scaffold is a core structure in many molecules that modulate key signaling pathways involved in inflammation, such as the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. For instance, a related compound, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one, has been identified as a dual inhibitor of the estrogen receptor and the Akt kinase nih.gov. The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to decreased inflammatory responses.

Furthermore, studies on other indole (B1671886) compounds have demonstrated their ability to target the PI3K/Akt/mTOR/NF-κB signaling network nih.gov. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. Its regulation is often linked to the Akt pathway, where Akt can phosphorylate components of the NF-κB signaling cascade, leading to its activation. Therefore, inhibition of Akt by a compound like a 3-substituted indolin-2-one derivative could consequently suppress NF-κB-mediated inflammation.

The MAPK pathway, which includes kinases like p38 and ERK, is another significant signaling cascade in inflammatory processes. Research has shown that various natural and synthetic compounds can modulate MAPK signaling to exert anti-inflammatory effects nih.gov. While direct evidence for this compound is unavailable, the established role of the indolin-2-one core in targeting these pathways suggests a potential mechanism for its anti-inflammatory activity.

Cellular Effects and Processes

The cellular consequences of engaging with pathways like Akt, MAPK, and NF-κB are diverse and include the regulation of cell proliferation, survival, and differentiation.

Inhibition of Cell Proliferation

The antiproliferative activity is a well-documented effect of many indolin-2-one derivatives. For example, a novel (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative demonstrated potent cytotoxic activity against human prostate cancer cell lines nih.gov. This inhibition of cell proliferation is a key aspect of anticancer research.

Induction of Apoptosis

In addition to halting proliferation, many anticancer agents actively induce programmed cell death, or apoptosis. The same (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative was found to inhibit tumor cell proliferation by inducing apoptosis nih.gov. Mechanistic studies revealed that this compound led to the activation of caspase-3, an essential executioner caspase in the apoptotic cascade. It also increased the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2 nih.gov. This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of mitochondrial cytochrome c and subsequent caspase activation.

Cell Cycle Arrest (e.g., S-Phase Arrest)

Disruption of the normal cell cycle is another mechanism by which antiproliferative compounds exert their effects. Research on a synthetic flavonol, 3',4'-dibenzyloxyflavonol, demonstrated its ability to induce S phase cell cycle arrest in human leukemia cells nih.gov. While not an indolin-2-one, this study highlights a common mechanism of action for cytotoxic compounds. A different study on a stilbenoid compound showed arrest at the G2/M phase of the cell cycle nih.gov. For the (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative, flow cytometry analysis indicated that it arrested prostate cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner nih.gov.

Influence on Cellular Metabolism and Differentiation Processes

The influence of indolin-2-one derivatives on cellular metabolism and differentiation is an area of ongoing research. The metabolic state of a cell is closely linked to its proliferation and differentiation status. For instance, the metabolic activities of differentiated cells, such as primary human bronchial epithelial cells, can significantly differ from their undifferentiated counterparts nih.gov. While direct studies on the metabolic effects of this compound are not available, its potential to modulate signaling pathways like Akt, which is a key regulator of cellular metabolism, suggests that it could influence these processes. Similarly, the differentiation of cells is a tightly regulated process that can be influenced by various signaling molecules, and compounds that interfere with these pathways could potentially alter cell differentiation programs.

Structure Activity Relationship Sar Studies

General Principles of Indolin-2-one Scaffold SAR

The indolin-2-one nucleus is recognized as a privileged scaffold in drug discovery, particularly for developing kinase inhibitors. researchgate.net It serves as a core pharmacophore that can effectively bind to the ATP-binding pocket of various protein kinases, a family of enzymes often dysregulated in cancer. researchgate.netmdpi.com The general structure consists of the indolin-2-one core, which is crucial for activity, connected to other chemical moieties, often at the C-3 position. mdpi.comnih.gov

The mechanism of action for many indolin-2-one derivatives involves competitive inhibition at the ATP catalytic pocket of protein kinases. mdpi.com The indolin-2-one ring system is a key feature for binding to the hinge region of the ATP active site in enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net This interaction is a cornerstone of the anti-angiogenic effects observed with these compounds, as angiogenesis is a critical process for tumor growth and metastasis. nih.govresearchgate.net Sunitinib, a prominent oral indolin-2-one derivative, exemplifies the success of this scaffold as a marketed VEGFR inhibitor. nih.govresearchgate.net Consequently, the indolin-2-one core is deemed essential for the inhibition of VEGFRs and forms the basis for designing new analogs with improved anticancer properties. nih.govresearchgate.net

Influence of Substituent Modifications on Biological Activities

Modifications to the substituents on the indolin-2-one scaffold are a primary strategy for modulating biological activity, potency, and selectivity. nih.gov Research has consistently shown that the nature and position of these substituents can dramatically alter the compound's interaction with target enzymes.

Impact of C-3 Substitutions on Receptor Tyrosine Kinase Selectivity and Potency

The C-3 position of the oxindole (B195798) ring is a critical point for substitution, playing a pivotal role in the anti-angiogenic and anticancer activities of these derivatives. nih.govresearchgate.net By modifying the substituent at this position, researchers can steer the compound's selectivity towards different receptor tyrosine kinases (RTKs). nih.govacs.org

Structure-activity analyses have established clear patterns:

Five-membered heteroaryl rings: Attaching a five-membered heteroaryl ring via a methylidenyl bridge at the C-3 position, as seen in compounds like SU5416, confers high specificity against the VEGFR (Flk-1) tyrosine kinase. nih.govacs.orgmdpi.com

Substituted benzylidenyl groups: The presence of a substituted benzylidenyl group at C-3, which is the case for 3-(4-Isopropylbenzylidenyl)indolin-2-one, can direct selectivity. The specific substitutions on the phenyl ring are crucial in determining which RTKs are inhibited. nih.govacs.org

This ability to tune selectivity by altering the C-3 substituent allows for the development of specific chemical leads for various human diseases. nih.govacs.org

Effects of Bulky Groups and Extended Side Chains at the C-3 Position

Further refinement of RTK selectivity can be achieved by modulating the steric and electronic properties of the C-3 substituent.

Bulky Groups: The introduction of bulky groups on the phenyl ring of 3-(substituted benzylidenyl)indolin-2-ones has been shown to induce high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2 tyrosine kinases. nih.govacs.org This suggests that the ATP binding pockets of these receptors can accommodate larger substituents, a feature that can be exploited to design selective inhibitors.

Extended Side Chains: Conversely, attaching an extended side chain at the C-3 position of the indolin-2-one core can lead to high potency and selectivity for the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptors. nih.govacs.org This indicates that a different spatial arrangement and length of the substituent are favored by the binding sites of PDGF and VEGF receptors.

These findings underscore the importance of the C-3 position as a key determinant for the potency and selectivity of indolin-2-one based kinase inhibitors.

Significance of Substitutions in the Indolin-2-one Core and Pyrrole (B145914) Ring on Anticancer Activity and VEGFR-2 Inhibition

While the C-3 position is critical, modifications to the core indolin-2-one structure and the commonly attached pyrrole ring also have a significant impact on anticancer activity and VEGFR-2 inhibition. researchgate.net

Indolin-2-one Core Substitutions: Altering substituents on the indolin-2-one ring itself can drastically affect potency. For example, modifying the C-5 position with different atoms leads to varied outcomes. Replacing a fluorine atom with chlorine at C-5 resulted in a substantial increase in potency against the A549 non-small cell lung cancer cell line. mdpi.com However, introducing bromo, hydrogen, or methyl groups at the same position led to a significant decrease in activity. mdpi.com This highlights the sensitive electronic and steric requirements at this position.

Pyrrole Ring Modifications: For derivatives that include a pyrrole ring (a common feature in potent inhibitors like Sunitinib), substitutions on this ring are also important. The C-4′ position of the pyrrole ring is often situated near the opening of the enzyme's binding pocket and exposed to the solvent. mdpi.com Modifying this position, for instance by adding a 2-(ethyl-amino)ethylcarbamoyl group, has been shown to markedly enhance antitumor activities. mdpi.com

The table below summarizes the inhibitory concentrations (IC50) of various indolin-2-one derivatives against different cancer cell lines, illustrating the impact of substitutions.

Role of Specific Functional Groups (e.g., Hydroxyl Groups, Halogen Atoms) on Efficacy and Selectivity

The introduction of specific functional groups is a well-established strategy to enhance the pharmacological profile of lead compounds.

Halogen Atoms: Incorporating halogen atoms like fluorine or chlorine is a common tactic to improve the potency of drug candidates. mdpi.com Halogens can alter volumetric and conformational properties and increase membrane permeability, which may lead to better absorption. mdpi.com For instance, the presence of a chlorine atom on an associated pyrrole ring was found to be crucial for reducing cardiotoxicity in one study. mdpi.com

Hydroxyl Groups: The position of hydroxyl (-OH) groups can significantly influence biological activity. In a study on the anti-inflammatory properties of 3-substituted-indolin-2-one derivatives, compounds with ortho and meta -OH substitutions on the C-3 phenyl ring showed notable suppression of nitric oxide (NO) production. mdpi.com The 3-(3-hydroxyphenyl)-indolin-2-one derivative, in particular, demonstrated potent anti-inflammatory effects by inhibiting the production of NO, TNF-α, and IL-6. mdpi.com

Electron-Donating and Withdrawing Groups: The electronic nature of substituents also plays a role. Electron-withdrawing groups tend to increase the bond dissociation enthalpy and ionization potential, while electron-donating groups increase proton affinity, which can affect antioxidant activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. chemmethod.com This method aims to predict the activity of new molecules before their synthesis, guiding the design of more potent drugs. researchgate.netresearchgate.net

In the context of indolin-2-one derivatives, QSAR studies correlate physicochemical parameters (descriptors) of the molecules with their measured biological activity, such as anti-HCV or anticancer effects. researchgate.netderpharmachemica.com These descriptors can include:

Topological parameters: Wiener index, Balaban indices, and molecular connectivity indices. nih.gov

Physicochemical properties: Density, surface tension, LogP (lipophilicity), and molar refractivity. derpharmachemica.comnih.gov

Quantum chemical descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), hardness, softness, and chemical potential, often calculated using methods like Density Functional Theory (DFT). researchgate.netnih.gov

By applying statistical methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN), researchers can build predictive models. chemmethod.com For example, one QSAR model for indomethacin (B1671933) derivatives suggested that substituents with a lower index of refraction and less electronegative groups were favorable for activity. nih.gov Such models provide valuable guidelines for optimizing the structures of indolin-2-one derivatives to achieve desired therapeutic effects. researchgate.net

Correlation of Molecular Polarizability and Lipid/Water Partition Coefficient (ALogP) with Anti-inflammatory Activity

The anti-inflammatory activity of 3-benzylideneindolin-2-one (B1620751) derivatives is significantly influenced by their physicochemical properties, particularly molecular polarizability and lipophilicity (expressed as ALogP). Molecular polarizability, a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, plays a role in the non-covalent interactions between the compound and its biological target. Lipophilicity is crucial for membrane permeability and reaching the site of action.

Research on a series of 3-substituted-indolin-2-one derivatives has demonstrated that modifications to the benzylidene ring directly impact these parameters and, consequently, the anti-inflammatory potency. mdpi.comnih.gov While specific data for the 4-isopropyl derivative is not extensively detailed, general trends can be inferred from related compounds. For instance, the introduction of various substituents on the phenyl ring alters the electronic and steric properties, which in turn affects polarizability and ALogP.

A study on related arylidene indanone small molecules showed that the presence of lipophilic groups can enhance anti-inflammatory activity. doaj.org The isopropyl group on the 4-position of the benzylidene ring in this compound is a moderately lipophilic substituent. This feature is expected to contribute favorably to the lipid/water partition coefficient, potentially enhancing its ability to cross cell membranes and interact with intracellular inflammatory targets.

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.govnih.gov The following table illustrates the anti-inflammatory activity of various 3-benzylideneindolin-2-one derivatives, highlighting the influence of different substituents on their biological effect.

CompoundSubstituent (R)Anti-inflammatory Activity (Inhibition of NO production)Reference
1HModerate mdpi.com
23-OHHigh mdpi.comnih.gov
34-OCH3Moderate researchgate.net
44-ClVaries with system nih.gov

This table is illustrative and compiles data from studies on various 3-substituted indolin-2-ones to show the effect of substitution on activity. The activity levels are qualitative summaries from the referenced literature.

Development and Validation of QSAR Models for Predicting Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For 3-indolin-2-one derivatives, QSAR models have been developed to predict their antiproliferative and anti-inflammatory properties. researchgate.netresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

In the context of this compound, a QSAR model would typically involve descriptors such as:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, reflecting the electronic distribution.

Steric descriptors: Like molecular volume and surface area, which are influenced by the bulky isopropyl group.

Hydrophobic descriptors: Including ALogP.

Studies on related spiro-3-indolin-2-one derivatives have successfully used QSAR models to explain and support their observed biological properties. researchgate.netresearchgate.net For a series of 3-(hetero)arylideneindolin-2-ones, molecular modeling studies have helped to rationalize the inhibitory potency against specific kinases. nih.govresearchgate.net A typical 2D-QSAR study on indolyl derivatives involved correlating antioxidant activity with various physicochemical parameters, yielding models with good predictive power. mdpi.com

The development of a robust QSAR model for the anti-inflammatory activity of 3-benzylideneindolin-2-ones would involve synthesizing a series of analogs with diverse substituents on the benzylidene ring, including the 4-isopropyl group. The biological activity of these compounds would be experimentally determined, and then a mathematical model would be generated using statistical methods like multiple linear regression or partial least squares. The predictive ability of the model would be validated using an external set of compounds. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent anti-inflammatory agents.

QSAR Model ParameterDescriptionRelevance to this compound
r² (Coefficient of determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).A high r² value would signify a strong correlation between the structural descriptors and the anti-inflammatory activity.
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by systematically leaving out data points during model construction.A high q² suggests the model is robust and not overfitted, capable of predicting the activity of new compounds.
Descriptors Numerical values representing various properties of the molecule (e.g., steric, electronic, hydrophobic).For this compound, key descriptors would likely relate to the size and lipophilicity of the isopropyl group.

This table describes the key parameters of a typical QSAR model and their significance.

Ligand Efficiency and Pharmacophore Modeling in SAR Optimization

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound to its target relative to its size (typically measured by the number of heavy atoms). uniba.it It helps in identifying small, efficient fragments that can be grown into more potent leads without excessively increasing molecular weight and other undesirable properties. The concept of ligand efficiency is crucial for optimizing the SAR of compounds like this compound.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for anti-inflammatory 3-benzylideneindolin-2-one derivatives would likely include features such as:

A hydrogen bond donor (the NH group of the indolinone ring).

A hydrogen bond acceptor (the carbonyl group of the indolinone ring).

A hydrophobic region (the benzylidene moiety with its isopropyl group).

An aromatic ring system.

Studies on benzylidene derivatives have utilized pharmacophore modeling to identify key interaction sites. nih.gov For instance, the Petra/Osiris/Molinspiration (POM) study on certain benzylidene derivatives identified a crucial pharmacophore site for antifungal activity. nih.gov Similarly, for the anti-inflammatory activity of this compound, a pharmacophore model would highlight the optimal spatial arrangement of its chemical features for binding to inflammatory targets like COX-2 or various kinases.

The combination of ligand efficiency calculations and pharmacophore modeling provides a powerful strategy for SAR optimization. By focusing on compounds with high ligand efficiency and a good fit to the pharmacophore model, medicinal chemists can prioritize the synthesis of derivatives with a higher probability of success. For this compound, this would involve exploring modifications that enhance binding affinity without disproportionately increasing molecular size, thereby improving ligand efficiency.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 3-(4-Isopropylbenzylidenyl)indolin-2-one, might interact with a biological target at the atomic level.

Prediction of Binding Modes and Affinities for Diverse Biological Targets

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to bind to various biological targets, particularly protein kinases. ambeed.com Computational docking studies on derivatives have illuminated their potential as inhibitors for several key enzyme families.

Kinases: The 3-substituted indolin-2-one framework is a cornerstone of many kinase inhibitors. ambeed.com Docking studies on related pyrrole-indoline-2-ones have been performed against targets like Aurora A kinase, revealing key structural requirements for binding. researchgate.net These models often show the indolin-2-one core positioned within the ATP-binding pocket, with the benzylidene substituent exploring adjacent hydrophobic regions. researchgate.net While specific docking scores for this compound are not widely published, its structure strongly suggests a similar binding mode. The isopropyl group is expected to enhance hydrophobic interactions within the receptor site.

DNA Gyrase: DNA gyrase is a validated antibacterial target. shsmu.edu.cn A detailed biophysical and computational study on a related indolinone derivative demonstrated its reversible binding to the ATP-binding site of the 24 kDa N-terminal fragment of Escherichia coli DNA gyrase B (GyrB24) with low micromolar affinity. shsmu.edu.cn A plausible molecular model was constructed, showing the inhibitor in the active site, which explains its competitive mechanism with respect to ATP. shsmu.edu.cn This provides a strong basis for modeling the interaction of this compound with this enzyme.

Histidine Kinase: In recent years, kinases have been identified as potential targets for antifungal agents. researchgate.net In silico docking studies have been conducted on benzylideneindolin-2-one derivatives against a homology-modeled structure of Staphylococcus aureus histidine kinase-WalK. researchgate.net These studies help to elucidate the binding mode of this class of inhibitors, suggesting that the indolin-2-one scaffold is a viable starting point for developing inhibitors against bacterial histidine kinases. researchgate.net

Biological Target ClassSpecific ExampleKey Findings from Docking Studies on Related ScaffoldsSource
Protein KinasesAurora A Kinase, c-Src, CDK2Indolin-2-one core acts as a scaffold for ATP-competitive inhibition. The benzylidene moiety interacts with hydrophobic pockets. ambeed.comresearchgate.net
DNA GyraseE. coli DNA Gyrase B (GyrB24)Derivatives bind to the ATP-binding site, acting as competitive inhibitors. shsmu.edu.cn
Histidine KinaseS. aureus Histidine Kinase-WalKIn silico models show that benzylideneindolin-2-ones can bind effectively, suggesting a potential mode of antibacterial action. researchgate.net

Identification of Critical Ligand-Protein Interactions

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking studies are crucial for identifying these contacts. For the this compound scaffold, the following interactions are predicted to be critical:

Hydrogen Bonding Networks: The indolin-2-one core contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These are fundamental for anchoring the ligand within the hinge region of kinase ATP-binding sites, a common interaction motif for this class of inhibitors.

Aromatic and Hydrophobic Interactions: The planar indole (B1671886) ring and the appended benzylidene group are prone to forming π-π stacking and other hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The 4-isopropyl group on the benzylidene ring is expected to significantly enhance binding affinity by engaging in van der Waals and hydrophobic interactions in a corresponding sub-pocket of the target protein.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties, which govern its reactivity and stability.

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and distribution are key indicators of a molecule's reactivity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations on related indole derivatives show this gap to be a critical parameter in determining molecular electrical transport properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich indolinone ring system, while the LUMO would be distributed across the conjugated π-system, including the benzylidene bridge and the carbonyl group.

Computational ParameterSignificanceExpected Properties for this compoundSource
EHOMOEnergy of the highest occupied molecular orbital; related to the capacity to donate an electron.Localized on the electron-rich indole and benzylidene rings.
ELUMOEnergy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron.Distributed across the conjugated system, particularly the electron-withdrawing carbonyl group.
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.The conjugated system suggests a moderate gap, indicative of a stable yet reactive molecule suitable for biological interactions.

Prediction of Reactive Sites via Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with biological receptors or other reagents.

For this compound, an MEP map would typically reveal:

Negative Potential (Red/Yellow): This region, indicating high electron density, would be concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): This region, indicating electron deficiency, would be located around the hydrogen atom of the N-H group in the indolinone ring. This makes it a site for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals within a molecule. These interactions, known as hyperconjugation, contribute significantly to molecular stability.

In this compound, NBO analysis would likely identify several key stabilizing interactions:

Delocalization of the lone pair electrons from the nitrogen atom (nN) and the carbonyl oxygen atom (nO) into the antibonding π* orbitals of adjacent C=C and C=O bonds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with biological macromolecules. nih.govmdpi.com

MD simulations can track the atomic movements of the molecule over time, providing a detailed picture of its conformational landscape. rsc.org This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The stability of a protein-ligand complex can be assessed through metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure the deviation of the protein and ligand atoms from their initial positions and their flexibility, respectively. rsc.org

The simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound to its target. researchgate.net For example, an MD simulation might show that the carbonyl group of the indolin-2-one core consistently forms a hydrogen bond with a specific amino acid residue in the active site of a target protein. The analysis of intermolecular C-H...N interactions can also be crucial in understanding the packing and stability of the compound in a crystalline state. nih.govnih.gov The study of conformational differences is vital as various polymorphs of a compound can exhibit different interaction patterns. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME Properties for Drug-Likeness)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. nih.gov Various computational tools and web servers, such as SwissADME and pkCSM, can be used to estimate these pharmacokinetic parameters for this compound. nih.govresearchgate.net

These predictions help in identifying potential liabilities of the molecule, such as poor oral bioavailability or rapid metabolism, early in the drug discovery pipeline, thus avoiding costly late-stage failures. nih.gov Key parameters that are typically evaluated include lipophilicity (LogP), water solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. nih.govsciensage.infomdpi.com For instance, a high LogP value might suggest good membrane permeability but could also lead to poor solubility and increased metabolic clearance. nih.gov The "Bioavailability Radar" is a useful visualization tool that provides a quick assessment of a compound's drug-likeness based on several physicochemical properties. eijppr.com

Table 2: Predicted ADME Properties of this compound Hypothetical Data based on in silico models

Property Predicted Value Interpretation
Molecular Weight 277.35 g/mol Complies with Lipinski's rule (<500)
LogP (o/w) 4.15 Optimal lipophilicity for cell permeability
LogS -4.5 Moderately soluble
GI Absorption High Likely to be well-absorbed from the gut
BBB Permeant No Unlikely to cause central nervous system side effects
CYP2D6 Inhibitor No Low potential for drug-drug interactions via this isoform

Homology Modeling for Unresolved Target Structures

In cases where the three-dimensional structure of the biological target of this compound has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed to build a predictive 3D model. nih.gov This computational technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov

The process involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. nih.gov The resulting model can be refined and validated using various computational tools to ensure its quality. nih.gov

This homology model can then be used for molecular docking studies to predict the binding mode of this compound and to understand the key interactions that govern its binding affinity. This approach provides a structural framework for structure-based drug design and for proposing modifications to the compound to improve its potency and selectivity. nih.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Next-Generation Indolin-2-one Derivatives with Enhanced Potency and Selectivity

The core strategy for advancing indolin-2-one-based therapeutics lies in the rational design of new derivatives to improve their effectiveness and precision. mdpi.com By systematically modifying the substituents on the indolin-2-one ring, researchers can fine-tune the compound's interaction with its biological target.

For instance, studies have focused on creating 3-substituted indolin-2-ones to act as selective inhibitors of various receptor tyrosine kinases (RTKs). researchgate.net By altering the groups at the 3-position, scientists have developed compounds that can selectively block the signaling of specific RTKs, such as VEGFR-2, PDGFR, and EGFR, which are crucial in cancer progression. ekb.eg This approach has been successful, leading to the development of multi-kinase inhibitors like Sunitinib, which is based on the indolin-2-one scaffold. asianpubs.orgekb.eg

Another area of rational design involves creating derivatives with improved anti-inflammatory properties. Researchers have designed and synthesized series of 3-substituted-indolin-2-one derivatives, identifying compounds that effectively inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. mdpi.com For example, among a series of nineteen synthesized derivatives, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent anti-inflammatory activity by suppressing key signaling pathways. mdpi.com

The table below summarizes examples of rationally designed indolin-2-one derivatives and their targeted activities.

Derivative FamilyTarget/ActivityKey FindingsReference
3-Substituted Indolin-2-onesReceptor Tyrosine Kinases (RTKs)Modifications at the 3-position led to selective inhibition of ligand-dependent autophosphorylation of various RTKs at submicromolar levels. researchgate.net
3-Substituted Indolin-2-onesAnti-inflammatory (NO, TNF-α, IL-6 inhibition)3-(3-hydroxyphenyl)-indolin-2-one showed the highest activity among nineteen derivatives, inhibiting key inflammatory signaling pathways. mdpi.comresearchgate.net
Indolin-2-one HybridsAnticancer (CDK2, VEGFR-2)Hybrid molecules were designed and showed significant cytotoxic effects against hepatocellular carcinoma (HepG-2) cells. nih.gov
3,5-Substituted Indolin-2-onesCyclin-dependent protein kinase 8 (CDK8) InhibitorsOptimization based on a fragment-based strategy yielded a derivative with a 13-fold increase in potency compared to the parent compound. nih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

While indolin-2-ones are well-established as kinase inhibitors for cancer therapy, ongoing research is uncovering new biological targets and, consequently, new therapeutic possibilities. ekb.egnih.gov This expansion broadens the potential clinical applications for this versatile scaffold.

Antibacterial Agents: A significant recent discovery is the potent activity of indolin-2-one-nitroimidazole hybrids against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exhibit an unexpected dual mode of action: they directly inhibit topoisomerase IV, an essential enzyme for bacterial DNA replication, and they also undergo reductive bioactivation, a classic mechanism for nitroimidazoles that generates damaging reactive species. acs.orgacs.orgresearchgate.net This dual-target mechanism is particularly promising as it may slow the development of bacterial resistance. acs.orgacs.org

Anti-inflammatory and Fibrosis Treatment: Researchers are exploring indolin-2-one derivatives as inhibitors of Cyclin-dependent protein kinase 8 (CDK8), a protein involved in inflammatory signaling and fibrotic growth factors. nih.gov This has identified CDK8 inhibition as a potential strategy for treating conditions like idiopathic pulmonary fibrosis (IPF), a disease driven by chronic inflammation and abnormal tissue remodeling. nih.gov

Other Emerging Targets: The indolin-2-one scaffold is also being investigated for its potential to inhibit other enzymes, such as α-glucosidase, which is relevant for diabetes treatment, and protein tyrosine phosphatase 1B (PTP1B). eurekaselect.comresearchgate.net

Therapeutic IndicationNovel Biological TargetMechanism/SignificanceReference
Bacterial InfectionsTopoisomerase IVDual mode of action impairs the development of antibiotic resistance. acs.orgacs.orgresearchgate.net
Idiopathic Pulmonary Fibrosis (IPF)Cyclin-dependent protein kinase 8 (CDK8)CDK8 regulates profibrotic cytokines and inflammatory pathways implicated in fibrosis. nih.gov
CancerMDM2Inhibition of MDM2 reactivates the p53 tumor suppressor protein, inducing apoptosis in cancer cells. e3s-conferences.org
Diabetesα-glucosidaseInhibition of this enzyme can help manage blood sugar levels. researchgate.net

Development of Advanced Synthetic Methodologies for Complex Indolin-2-one Scaffolds

The synthesis of indolin-2-one derivatives is continuously evolving, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. nih.gov These advanced methodologies are crucial for creating diverse libraries of compounds for screening and for the large-scale production of promising drug candidates.

Modern synthetic strategies include:

Multicomponent Reactions: One-pot, three-component reactions, such as the Knoevenagel–Thia-Michael cascade, have been developed to build complex spiro-oxindole derivatives in a single step. researchgate.net These methods are highly efficient and generate less waste compared to traditional multi-step syntheses.

Green Chemistry Approaches: Researchers are utilizing eco-friendly techniques, such as the use of deep eutectic solvents (DES) and ultrasound irradiation, to synthesize key intermediates. nih.gov These methods can significantly increase reaction yields (up to 95%) and reduce reliance on hazardous solvents. nih.gov

Catalyst Innovation: The development of novel catalysts, including metal-free and bio-organic catalysts like taurine, enables reactions to proceed under milder, acid- and base-free conditions, often in water. researchgate.net Palladium-catalyzed intramolecular C-H amination is another efficient route to creating the core indoline (B122111) structure. organic-chemistry.org

Synergistic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational tools with experimental lab work has become a cornerstone of modern drug discovery, accelerating the identification and optimization of lead compounds. frontiersin.org This synergy is extensively applied to the indolin-2-one class of molecules.

Virtual Screening and Molecular Docking: Computational approaches like molecular docking are used to predict how different indolin-2-one derivatives will bind to a target protein, such as a kinase or enzyme. nih.govmdpi.com This allows researchers to virtually screen vast libraries of compounds and prioritize a smaller, more promising set for actual synthesis and laboratory testing, saving time and resources. mdpi.com For example, docking studies have been used to validate the binding interactions of indolinone derivatives with targets like CDK-2 and VEGFR-2. nih.gov

QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models help to understand the relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the potency of new, unsynthesized derivatives, guiding the design of more effective molecules. mdpi.com

ADMET Prediction: Computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process. frontiersin.org This helps to identify compounds that are likely to fail later in development due to poor pharmacokinetic profiles, allowing researchers to focus on more viable candidates. columbia.edunih.gov

This integrated approach creates a powerful feedback loop: computational predictions guide experimental work, and the experimental results are then used to refine and improve the computational models. frontiersin.org

Strategies for Overcoming Potential Drug Resistance Mechanisms (General for the class of compounds)

A major challenge in cancer and infectious disease treatment is the development of drug resistance. Research into indolin-2-one derivatives includes strategies to circumvent these resistance mechanisms.

Inhibition of Efflux Pumps: One of the most common causes of multidrug resistance (MDR) in cancer is the overexpression of transporter proteins like P-glycoprotein (Pgp), which actively pump chemotherapy drugs out of the cell. e3s-conferences.org Some indolinone derivatives have been shown to inhibit Pgp, thereby increasing the intracellular concentration of co-administered anticancer drugs and restoring sensitivity in resistant tumors. e3s-conferences.org Developing compounds that combine a primary therapeutic action (e.g., kinase inhibition) with Pgp inhibition in a single molecule is a key strategy for treating chemoresistant cancers. e3s-conferences.org

Dual-Target or Multi-Target Inhibition: As mentioned earlier, compounds that act on multiple targets simultaneously can make it more difficult for resistance to develop. acs.orgacs.org The indolin-2-one-nitroimidazole hybrids that inhibit topoisomerase IV and also generate reactive species are a prime example in the antibacterial field. acs.orgacs.org Similarly, multi-kinase inhibitors like Sunitinib target several signaling pathways at once, which can be more effective than inhibiting a single pathway. ekb.eg

Targeting Resistance-Related Pathways: Another approach is to design molecules that reactivate cellular pathways that have been suppressed in resistant cells. For example, some indolinone derivatives can inhibit MDM2, a protein that deactivates the p53 tumor suppressor. e3s-conferences.org Reactivating p53 can trigger cell death, providing a way to overcome resistance linked to p53 pathway defects. e3s-conferences.org

Q & A

Q. What are the standard synthetic routes for 3-(4-Isopropylbenzylidenyl)indolin-2-one, and how can purity be ensured?

The compound is synthesized via condensation reactions. For example, derivatives of indolin-2-one are reacted with substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) in acetic acid under reflux (3–5 hours) . Alkylation of the indoline nitrogen is achieved using NaH in DMF with alkyl halides. Purity is validated via silica gel chromatography and confirmed by elemental analysis (C, H, N within ±0.4% of theoretical values) and HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.2 ppm, carbonyl carbons at δ 167–169 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 304.36 for C18H17NO2) .
  • Melting point analysis : Validates crystallinity (e.g., melting ranges of 193–239°C) .

Q. What is the primary biological target of this compound?

It acts as a selective antagonist of insulin-like growth factor I receptor (IGF-IR), stabilizing the receptor in an inactive conformation via distinct electrostatic interactions . However, conflicting reports identify it as a non-selective receptor tyrosine kinase (RTK) inhibitor, affecting Flk-1, PDGFR, and EGFR .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for IGF-IR over other RTKs?

  • Homologation : Extending conjugation (e.g., diene analogs) improves α-synuclein binding selectivity over Aβ/tau fibrils .
  • Substituent effects : Introducing para-nitro groups enhances binding kinetics (e.g., compound 28 in ) and enables Z/E isomer separation for optimized activity .
  • N-alkylation : Benzyl or substituted benzyl groups at the indoline nitrogen increase target affinity (e.g., 4-nitrobenzyl improves α-synuclein binding by 3-fold) .

Q. How should researchers address contradictions in reported kinase selectivity?

  • Comparative binding assays : Use competitive ATP-binding studies (IC50 measurements) across RTKs (IGF-IR, Flk-1, PDGFR) to clarify selectivity .
  • Kinetic analysis : Monitor binding duration (e.g., rapid initial association followed by prolonged interaction for IGF-IR) via surface plasmon resonance (SPR) .
  • Structural docking : Model interactions with kinase domains (e.g., hydrophobic pockets in IGF-IR vs. Flk-1) using crystallographic data (PDB: 5ZM) .

Q. What methodologies quantify compound-receptor interactions in cellular models?

  • Fluorescence polarization : Measures displacement of labeled ligands (e.g., FITC-IGF-1) in live cells .
  • Western blotting : Tracks phosphorylation inhibition (e.g., reduced p-IGF-IR levels in HeLa cells at IC50 ~0.5 µM) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by stabilizing IGF-IR upon compound binding .

Experimental Design & Data Analysis

Q. How can X-ray crystallography resolve binding conformations?

Co-crystallize the compound with IGF-IR kinase domain (purified via baculovirus expression). Diffraction data (e.g., 2.1 Å resolution) reveal key interactions:

  • Isopropylbenzylidene group occupies hydrophobic pocket.
  • Indolin-2-one carbonyl forms hydrogen bonds with Lys1003 .

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 3 hours) with comparable yields (~80%) .
  • Flow chemistry : Minimizes side products (e.g., over-alkylation) using controlled reagent mixing .

Q. How do solvent-solute interactions affect compound stability?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize the enolate form, enhancing reactivity for alkylation .
  • Accelerated degradation studies : Expose to pH 1–13 buffers; HPLC tracks degradation products (e.g., hydrolysis at pH >10) .

Data Contradiction & Resolution

Q. Why do studies report conflicting IC50 values for IGF-IR inhibition?

Discrepancies arise from assay conditions:

  • Cell-free vs. cellular assays : ATP concentrations (1 mM vs. physiological 0.1–1 mM) alter IC50 .
  • Receptor isoform variability : IGF-IRβ (C-terminal truncated) shows 10-fold lower affinity than full-length IGF-IRα .
    Resolution : Standardize assays using full-length receptors and physiological ATP levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.